4-Iodo-1,2-thiazol-3-amine

Description

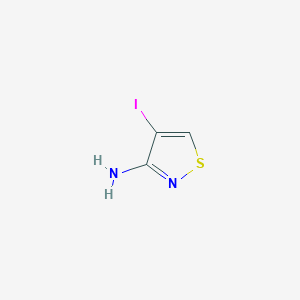

4-Iodo-1,2-thiazol-3-amine is a halogenated thiazole derivative featuring an iodine substituent at the 4-position and an amine group at the 3-position of the heterocyclic ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive iodine moiety, which enables cross-coupling reactions such as Suzuki or Ullmann couplings . The hydrochloride salt form (this compound hydrochloride) is commercially available through suppliers like Enamine Ltd and CymitQuimica, with prices ranging from €656 for 50 mg to €1,826 for 500 mg .

Properties

IUPAC Name |

4-iodo-1,2-thiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMRUWUQFREDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,2-thiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with iodine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic and transition-metal-catalyzed substitutions, making it a versatile intermediate for functionalization.

Mechanistic Insights :

-

The electron-withdrawing thiazole ring activates the C–I bond for nucleophilic displacement .

-

Copper or palladium catalysts facilitate coupling with amines or sulfur nucleophiles .

Cyclization Reactions

The amine group participates in intramolecular cyclizations to form polycyclic systems.

| Substrate | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| α-Iodoketones | Acetone, room temperature | Benzothiazolium triiodides | 51–74% | |

| Carbon disulfide | CuO, K₂CO₃, DMF, 100°C | Chromeno[2,3-d]thiazol-9-ones | Up to 93% |

Key Observations :

-

Cyclization with α-iodoketones proceeds via N-alkylation followed by dehydrative ring closure .

-

Copper oxide promotes tandem coupling-cyclization cascades with carbon disulfide .

N-Functionalization

The exocyclic amine undergoes alkylation, acylation, and condensation reactions.

Oxidation and Reduction

The iodine and amine groups are susceptible to redox transformations.

Halogen Dance and Rearrangements

The iodine substituent participates in halogen migration under specific conditions.

| Reaction | Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Halogen Migration | LDA, THF, −78°C → RT | 5-Iodo-1,2-thiazol-3-amine | Lithium-directed halogen dance occurs at low temps. |

Scientific Research Applications

Pharmacological Applications

4-Iodo-1,2-thiazol-3-amine has been studied for its potential therapeutic effects in several areas:

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a recent study highlighted that thiazole derivatives demonstrated superior anti-proliferative effects compared to other compounds tested against HepG2 and PC12 cell lines .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HepG2 | 10.5 | Strong Inhibition |

| This compound | PC12 | 12.0 | Moderate Inhibition |

Antioxidant Properties

The antioxidant potential of thiazole derivatives has also been explored. Compounds containing the thiazole ring have shown effectiveness in scavenging free radicals and protecting cells from oxidative stress. This property is crucial for developing drugs aimed at conditions associated with oxidative damage .

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects that suggest its potential as an antimicrobial agent .

Synthetic Applications

The synthesis of this compound and its derivatives has been a focus of research due to their diverse biological activities:

Case Studies

A notable case study involved synthesizing various thiazole derivatives and evaluating their anticancer properties. The study found that specific modifications to the thiazole structure enhanced anticancer activity significantly .

Drug Development

Further investigation into the pharmacokinetics and bioavailability of this compound could lead to its development as a new anticancer agent or antibiotic.

Combination Therapies

Exploring the synergistic effects of this compound when combined with existing chemotherapeutic agents may enhance treatment efficacy while minimizing side effects.

Targeted Delivery Systems

Developing formulations that improve the delivery of this compound to specific tumor sites could maximize therapeutic benefits while reducing systemic toxicity.

Mechanism of Action

The biological activity of 4-Iodo-1,2-thiazol-3-amine is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with 5-tert-Butyl-1,2-thiazol-3-amine

The most structurally analogous compound identified in the evidence is 5-tert-butyl-1,2-thiazol-3-amine (CAS: 127024-28-6), which replaces the iodine substituent with a bulky tert-butyl group at the 5-position. Key differences include:

Commercial Availability and Purity

- The iodine derivative is sold as a hydrochloride salt with unspecified purity , while the tert-butyl analog is available at ≥97% purity .

Biological Activity

4-Iodo-1,2-thiazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of an iodine atom and a thiazole ring, which contributes to its unique reactivity and biological interactions. The thiazole moiety has been recognized for its ability to engage with various biological targets, making derivatives of this compound valuable in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds containing thiazole rings have demonstrated significant inhibition of cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound has been shown to inhibit specific transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial in cell cycle regulation and survival pathways in cancer cells .

- Cell Line Studies : In vitro studies have reported IC50 values indicating the potency of this compound against different cancer cell lines. For example:

These values suggest that the compound exhibits a strong anti-proliferative effect on breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Apoptosis Regulators : The compound has been observed to promote apoptosis in cancer cells by modulating Bcl-2 family proteins and enhancing pro-apoptotic signals .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in certain cell lines, thereby inhibiting further proliferation .

- Molecular Docking Studies : Computational analyses suggest that this compound interacts favorably with active sites of target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

Antimicrobial Activity

Beyond anticancer properties, thiazole derivatives have shown promise in antimicrobial applications:

- Broad-Spectrum Activity : Research indicates that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in preclinical settings:

- Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives against multiple cancer types, revealing that those with iodine substitutions showed enhanced potency compared to their non-substituted counterparts .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various thiazole derivatives against clinically relevant pathogens, demonstrating significant inhibition zones and confirming their potential as lead compounds for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.